Scutebarbatine G
Description
Origin and Phytochemical Context within the Genus Scutellaria
Scutebarbatine G is a natural product isolated from Scutellaria barbata D.Don, a perennial herb belonging to the Lamiaceae (mint) family. academicjournals.org This plant, known in traditional Chinese medicine as 'Ban-Zhi-Lian', has a long history of use for treating various ailments, including tumors and hepatitis. academicjournals.orgtandfonline.comtandfonline.com
The genus Scutellaria, commonly known as skullcaps, is globally distributed and comprises over 360 species. nih.govencyclopedia.pub This genus is recognized as a rich source of bioactive phytochemicals, with more than 300 distinct compounds having been identified. nih.gov The primary classes of chemical constituents found in Scutellaria species include flavonoids, diterpenoids, and alkaloids. brieflands.comresearchgate.net Flavonoids are often the most dominant group, with compounds like baicalein, scutellarein, and wogonin (B1683318) being prominent. nih.govmdpi.com Diterpenoids, particularly those with a neo-clerodane skeleton, are also characteristic of the genus and are responsible for many of its observed biological activities. nih.govacs.org The diverse chemical profile of Scutellaria underpins its wide range of pharmacological properties, which have been investigated for anticancer, anti-inflammatory, and neuroprotective effects. encyclopedia.pub
Identification of this compound as a Neo-Clerodane Diterpenoid Alkaloid
Chemically, this compound is classified as a neo-clerodane diterpenoid alkaloid. nih.govnih.gov This classification denotes a complex molecular architecture. The "diterpenoid" aspect indicates it is derived from a 20-carbon precursor and possesses a specific tetracyclic core structure known as the clerodane skeleton. The "neo-clerodane" designation refers to a particular stereochemical configuration of this skeleton. The term "alkaloid" signifies that the molecule contains at least one nitrogen atom, typically within a heterocyclic ring, which often imparts basic properties to the compound.
The isolation of this compound from the whole plant of S. barbata involves extraction and multi-step chromatographic techniques. tandfonline.comacs.org Its definitive structural elucidation was accomplished through comprehensive spectroscopic analysis. csic.es Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (including HMBC and HSQC) and high-resolution mass spectrometry (HR-MS) were essential in determining the precise connectivity and stereochemistry of the atoms within the molecule. tandfonline.comcsic.es
Table 1: Chemical Profile of this compound
| Property | Details |
|---|---|
| Compound Name | This compound |
| Chemical Class | Neo-clerodane Diterpenoid Alkaloid |
| Molecular Formula | C₂₆H₃₃NO₇ |
| Natural Source | Scutellaria barbata |
Significance of this compound in Bioactive Natural Product Research
The significance of this compound in the field of natural product research stems primarily from its documented biological activity. Studies have demonstrated that this compound, along with several structurally related neo-clerodane diterpenoid alkaloids from S. barbata, exhibits significant cytotoxic effects against various human cancer cell lines. academicjournals.orgresearchgate.net
In vitro research has shown that a group of five new neo-clerodane diterpenoid alkaloids, including this compound, displayed notable cytotoxicity against HONE-1 (nasopharyngeal carcinoma), KB (oral epidermoid carcinoma), and HT29 (colorectal carcinoma) cells. The half-maximal inhibitory concentration (IC₅₀) values for this group of compounds were found to be in the range of 3.4–8.5 μM. This potency highlights the potential of the neo-clerodane scaffold as a basis for developing new anticancer agents. The cytotoxic activity of these compounds provides a scientific rationale for the traditional use of S. barbata in cancer therapy. researchgate.netmdpi.com The discovery of this compound and its analogues continues to fuel interest in Scutellaria species as a valuable source for drug discovery, particularly in the search for novel oncology drug leads.
Table 2: Cytotoxic Activity of a Compound Group Including this compound
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| HONE-1 | Nasopharyngeal Carcinoma | 3.4 - 8.5 |
| KB | Oral Epidermoid Carcinoma | 3.4 - 8.5 |
| HT29 | Colorectal Carcinoma | 3.4 - 8.5 |
Data represents the activity range for a group of five neo-clerodane diterpenoid alkaloids isolated together, including this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Apigenin |
| Baicalein |
| Baicalin |
| Luteolin |
| Oroxylin A |
| This compound |
| Scutellarein |
| Scutellarin |
| Verbascoside |
| Wogonin |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33NO7 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[(1S,3S,4aR,5S,6R,6aR,10aS,10bS)-5,6-dihydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H33NO7/c1-15-7-5-9-17-23(15,2)20(29)21(30)25(4)24(17,3)18(11-26(34-25)12-19(28)32-14-26)33-22(31)16-8-6-10-27-13-16/h6-8,10,13,17-18,20-21,29-30H,5,9,11-12,14H2,1-4H3/t17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 |
InChI Key |
DKZZSXIGMYMOLZ-AYADQQEJSA-N |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2([C@H](C[C@]4(O3)CC(=O)OC4)OC(=O)C5=CN=CC=C5)C)C)O)O)C |
Canonical SMILES |
CC1=CCCC2C1(C(C(C3(C2(C(CC4(O3)CC(=O)OC4)OC(=O)C5=CN=CC=C5)C)C)O)O)C |
Origin of Product |
United States |
Structural Characterization and Elucidation of Scutebarbatine G
Advanced Spectroscopic Methodologies for Structure Determination
The precise architecture of Scutebarbatine G was pieced together using a combination of powerful spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement within the molecule.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in mapping out the carbon and hydrogen framework of this compound. csic.esresearchgate.net One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial data on the types and numbers of hydrogen and carbon atoms present.
Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial in establishing the connectivity between atoms. researchgate.net These experiments reveal which protons are coupled to each other and which protons are attached to specific carbon atoms, allowing for the assembly of the molecule's structural fragments. researchgate.net A comprehensive review and compilation of ¹H and ¹³C NMR data for Scutellaria 8β,13-epoxy-neo-clerod-3-en-15,16-olides, the class to which this compound belongs, has been instrumental in the structural elucidation and revision of these compounds. csic.esresearchgate.net
Below is a table summarizing the kind of data obtained from 1D and 2D NMR experiments for compounds similar to this compound.
| NMR Experiment | Type of Information Provided |
| ¹H NMR | Chemical shift and multiplicity of hydrogen atoms. |
| ¹³C NMR | Chemical shift of carbon atoms. |
| COSY | Shows correlations between coupled protons (H-H). |
| HSQC | Correlates protons directly to the carbons they are attached to (C-H). |
| HMBC | Shows correlations between protons and carbons separated by 2-3 bonds. |
High-Resolution Mass Spectrometry (HRESIMS) Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition of a molecule with high accuracy. nih.govresearchgate.netfrontiersin.org For this compound and its analogs, HRESIMS provides the exact molecular weight, which allows for the calculation of a unique molecular formula. frontiersin.org This information is critical and complements the structural data obtained from NMR spectroscopy. For example, in the analysis of related compounds, HRESIMS has been used to confirm the addition of specific chemical groups by measuring the precise mass difference. frontiersin.org
Stereochemical Assignment and Conformational Analysis
The specific three-dimensional arrangement of atoms, known as stereochemistry, is a critical feature of this compound. The defining characteristics of this type of neo-clerodane include an 8,13-ether bridge, which forms a tetrahydropyran (B127337) ring, and a 15,16-γ-lactone moiety connected at a spiro C-13 center. nih.gov This spiro center can exist in two different configurations, (R) or (S). nih.gov The initial structural assignment of this compound proposed a 13(S) stereochemistry. csic.esresearchgate.net However, subsequent revisions, based on re-evaluation of NMR data and comparison with related compounds, have established that the correct configuration for the revised this compound is 13(R). csic.esresearchgate.net
Conformational analysis, which studies the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also important for understanding the molecule's properties. conicet.gov.ar For clerodane diterpenoids, conformational studies help to determine the distances between key functional groups, which can be crucial for their biological activity. conicet.gov.ar
Historical Context of Structural Revisions for 13-Spiro Subtype Neo-Clerodanes, Including this compound
The structural elucidation of 13-spiro subtype neo-clerodanes has been a dynamic process, with several initial assignments later being revised. csic.esresearchgate.net this compound is a prominent example of this. The original structure proposed for this compound was later corrected. researchgate.net These revisions were often necessary due to the subtle and complex nature of the NMR spectral data for these molecules. csic.esresearchgate.net
A significant revision in this class of compounds involved the repositioning of substituents. For instance, in some related compounds, a substituent initially thought to be at position C-11 was later correctly assigned to C-1. csic.es In the case of this compound and other related compounds, the stereochemistry at the C-13 spiro center was a key point of revision. csic.esresearchgate.net The initial assignment of 13(S) for this compound was later revised to 13(R). csic.esresearchgate.net These corrections have been crucial for a precise understanding of the structure-activity relationships within this family of diterpenoids. biocrick.com
Analytical Techniques for Purity Assessment and Isolation in Research Settings
Ensuring the purity of a compound is essential for accurate structural and biological studies. Various chromatographic techniques are employed for the isolation and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, purification, and purity assessment of chemical compounds. ijcpa.inscielo.br In the context of this compound and related natural products, preparative HPLC is used to isolate the pure compound from crude plant extracts or reaction mixtures. ijcpa.inchemfaces.com
Analytical HPLC is then used to determine the purity of the isolated compound. scielo.brresearchgate.net A typical HPLC analysis involves passing the sample through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. mdpi.com The purity is often determined by calculating the percentage of the peak area of the compound of interest relative to the total area of all peaks in the chromatogram. researchgate.net For related compounds, purity of over 95% as determined by HPLC is often reported. frontiersin.orgfrontiersin.org
The table below outlines a typical HPLC setup for the analysis of compounds like this compound.
| HPLC Parameter | Typical Conditions |
| Column | C18 Reverse-Phase mdpi.comnih.gov |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) scielo.brmdpi.com |
| Flow Rate | Typically 0.5-2.5 mL/min scielo.brmdpi.com |
| Detector | Photodiode Array (PDA) or UV detector mdpi.com |
| Retention Time | The specific time at which the compound elutes from the column. mdpi.com |
Preparative High-Performance Thin-Layer Chromatography (HPTLC) and Column Chromatography
The isolation of this compound and its derivatives from their natural source, plants of the Scutellaria genus, is a multi-step process requiring precise separation techniques. nih.govnih.gov Researchers employ a combination of column chromatography and preparative High-Performance Thin-Layer Chromatography (HPTLC) to purify these specific compounds from a complex mixture of phytochemicals. nih.gov
The general procedure begins with an extract of the plant material. This crude extract is then subjected to various column chromatography steps. Column chromatography separates compounds based on their differential adsorption to a stationary phase packed into a column. For the purification of diterpenoids like this compound, common stationary phases include silica (B1680970) gel and Sephadex LH-20. nih.gov
Silica gel chromatography separates compounds based on their polarity, while Sephadex LH-20, a size-exclusion chromatography medium, separates molecules based on their size. frontiersin.orgnih.gov The process is often performed iteratively, creating fractions that are progressively enriched with the target compound.
Preparative HPTLC is another key technique used for the fine purification of these compounds. nih.gov It operates on the same principles as standard TLC but on a larger scale, allowing for the isolation of milligram quantities of the purified substance for subsequent structural analysis. nih.gov The combination of these chromatographic methods is essential for obtaining this compound in a highly pure form, which is a prerequisite for accurate structural elucidation and further research. frontiersin.orgnih.gov
Table 1: Chromatographic Techniques Used in the Isolation of this compound and Related Diterpenoids
| Technique | Stationary Phase | Purpose | Reference |
| Column Chromatography | Silica Gel | Preliminary separation and fractionation of crude plant extract based on polarity. | nih.gov |
| Column Chromatography | Sephadex LH-20 | Further purification of fractions, often separating compounds by molecular size. | frontiersin.orgnih.gov |
| Preparative HPTLC | Silica Gel | Final purification of isolated fractions to yield pure compounds. | nih.gov |
Biosynthesis and Synthetic Research of Scutebarbatine G and Analogs
Unraveling the Blueprint: Elucidation of Clerodane Diterpenoid Biosynthetic Pathways in Scutellaria Species
The biosynthesis of the vast array of diterpenoids in plants, including the clerodanes characteristic of Scutellaria barbata, begins with fundamental precursor molecules and involves a series of enzymatic transformations. biorxiv.orgsemanticscholar.org Recent genomic and transcriptomic studies have shed light on the complex genetic and biochemical machinery responsible for producing these compounds. sjtu.edu.cnnih.gov
The Starting Block: Role of Geranylgeranyl Diphosphate (B83284) (GGPP) as a Precursor
The journey to Scutebarbatine G and other diterpenoids commences with geranylgeranyl diphosphate (GGPP), a C20 isoprenoid precursor. biorxiv.orgresearchgate.net GGPP is synthesized in plastids via the methylerythritol phosphate (B84403) (MEP) pathway, which constructs the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). semanticscholar.orgmdpi.com Geranylgeranyl pyrophosphate synthase (GGPPS) then catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the linear GGPP molecule. semanticscholar.org This universal precursor is the launching point for the synthesis of a wide variety of diterpenes, with its fate being determined by the subsequent action of specialized enzymes. semanticscholar.orgresearchgate.net
The Architects of Complexity: Involvement of Class I and Class II Diterpene Synthases
The transformation of the linear GGPP into the characteristic bicyclic core of clerodane diterpenoids is orchestrated by a duo of enzyme classes: Class II and Class I diterpene synthases (diTPSs). biorxiv.orgcas.cn
Class II Diterpene Synthases: These enzymes initiate the cyclization of GGPP. In Scutellaria species, specific Class II diTPSs, such as SbarKPS1, catalyze the formation of a key intermediate, (-)-kolavenyl diphosphate ((-)-KPP). nih.gov SbarKPS1 has been identified as a monofunctional (-)-kolavenyl diphosphate synthase. nih.gov Another related enzyme, SbarKPS2, primarily produces neo-cleroda-4(18),13E-dienyl diphosphate with a smaller amount of (-)-KPP. nih.gov
Class I Diterpene Synthases: Following the action of Class II diTPSs, Class I enzymes take over to further modify the cyclic intermediate. mdpi.comnih.gov They typically remove the diphosphate group and can facilitate additional rearrangements to create the final diterpene scaffold. mdpi.com However, studies on S. barbata suggest that the identified Class I diTPSs, SbarKSL3 and SbarKSL4, may not be directly responsible for the dephosphorylation step in the biosynthesis of the major clerodane diterpenoids. nih.gov This indicates that other, yet to be identified, enzymes are likely involved in the later stages of scaffold formation.
The evolution of these diTPSs, particularly through gene duplication and neofunctionalization, is thought to be a key driver of the vast chemical diversity of clerodane diterpenoids observed in Scutellaria barbata. nih.govnih.gov
A Deeper Look: Genomic and Enzymatic Studies in Pathway Elucidation
The advent of high-throughput sequencing and advanced biochemical techniques has revolutionized the study of plant specialized metabolism. The sequencing of the Scutellaria barbata genome has been instrumental in identifying the genes encoding the enzymes of the diterpenoid biosynthetic pathway. biorxiv.orgsjtu.edu.cnnih.gov
Transcriptome analysis of different tissues of S. barbata has revealed the expression patterns of genes involved in terpenoid biosynthesis, including 33 genes for the terpenoid backbone and 14 terpene synthase genes. mdpi.comnih.gov This has allowed researchers to pinpoint candidate genes and then functionally characterize the encoded enzymes through in vitro assays. mdpi.comnih.gov For instance, functional characterization of three diTPS genes from S. barbata identified SbTPS8 and SbTPS9 as normal-CPP and ent-CPP synthases, respectively, while SbTPS12, in conjunction with SbTPS8, produces miltiradiene, highlighting the presence of multiple diterpene pathways in the plant. mdpi.comnih.gov
Phylogenomic and biochemical analyses comparing Scutellaria barbata, Scutellaria baicalensis, and Salvia splendens have further illuminated the evolutionary origins of clerodane biosynthesis, suggesting it evolved through the recruitment and neofunctionalization of genes from the gibberellin and abietane (B96969) metabolic pathways. biorxiv.orgnih.gov These studies indicate a polyphyletic origin for clerodane biosynthesis within the Lamiaceae family. nih.govcas.cn
Lab-Based Innovation: Chemoenzymatic and Semi-Synthetic Strategies for this compound Derivatives
While nature provides a diverse array of clerodane diterpenoids, the desire for novel structures with potentially enhanced biological activities has driven the development of chemoenzymatic and semi-synthetic approaches. These strategies combine the power of chemical synthesis with the high selectivity of enzymatic reactions. chemistryviews.orgunimi.it
Chemoenzymatic synthesis offers a powerful tool for generating derivatives of complex natural products that may be difficult to access through purely chemical or biological methods. nih.govnih.gov This approach can involve using enzymes to perform specific transformations on a chemically synthesized precursor or vice versa. chemistryviews.org For example, bacterial benzoyl coenzyme A ligase and plant-derived type III polyketide synthases have been used to create novel bioactive molecules. nih.gov While specific examples for the direct chemoenzymatic synthesis of this compound derivatives are not yet widely reported, the principles have been successfully applied to other complex molecules like sialic acid derivatives and polyketides, demonstrating the potential of this strategy. chemistryviews.orgnih.gov
Semi-synthesis, which involves chemically modifying a naturally occurring starting material, is another viable route. Given the relative abundance of certain clerodane diterpenoids in Scutellaria extracts, these could serve as scaffolds for chemical modifications to produce a library of this compound analogs.
Harnessing Nature's Catalysts: Microbial Biotransformation as a Tool for Structural Modification of Related Clerodanes
Microbial biotransformation presents an environmentally friendly and highly specific method for modifying the structures of natural products. frontiersin.orgnih.gov This technique utilizes whole microbial cells or isolated enzymes to carry out reactions that would be challenging to achieve through conventional chemical synthesis. frontiersin.orgmedcraveonline.com
Several studies have demonstrated the successful biotransformation of clerodane diterpenoids using various fungal and bacterial strains. For instance, the fungus Rhizopus stolonifer has been shown to transform clerodane lactone and methyl ester into several new metabolites. carta-evidence.org Similarly, the endophytic fungi Lasiodiplodia gonubiensis, Neofusicoccum ribis, and Pseudofusicoccum stromaticum have been used to hydroxylate and reduce a clerodane diterpene, yielding novel derivatives. medcraveonline.com
Mechanistic Investigations of Scutebarbatine G S Biological Activities
Cellular Mechanisms of Action in Research Models
Anti-Proliferative Effects in Cancer Cell Lines
Scutebarbatine G, a neo-clerodane diterpenoid found in Scutellaria barbata, has demonstrated notable anti-proliferative effects against various cancer cell lines in research studies. ljmu.ac.ukacademicjournals.org The anti-tumor activities of compounds from Scutellaria barbata have been observed in several types of cancer cells, including those from lung, breast, ovarian, and prostate cancers, as well as leukemia. mdpi.com While much of the specific research has focused on its analogue, Scutebarbatine A, the general anti-proliferative properties of diterpenoids from this plant are well-documented. academicjournals.orgresearchgate.net
For instance, studies on Scutebarbatine A showed significant inhibition of proliferation in A549 human lung carcinoma cells in a concentration-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) for Scutebarbatine A in A549 cells was determined to be 39.21 μg/mL. nih.gov Similarly, wogonoside, another compound found in Scutellaria barbata, exhibited anti-proliferative activity against bladder cancer 5637 cells with an IC50 of 20.59 μM. ajol.info These findings highlight the potential of neo-clerodane diterpenoids like this compound as inhibitors of cancer cell growth. The anti-proliferative effects are often dose-dependent, with higher concentrations leading to a greater reduction in cell viability. ajol.infomdpi.com
| Compound | Cell Line | Effect | IC50 Value |
|---|---|---|---|
| Scutebarbatine A | A549 (Human Lung Carcinoma) | Inhibited proliferation | 39.21 μg/mL |
| Wogonoside | 5637 (Bladder Cancer) | Anti-proliferative activity | 20.59 μM |
Induction of Apoptosis in Cancer Cells
A key mechanism through which this compound and related compounds exert their anti-cancer effects is by inducing apoptosis, or programmed cell death. ljmu.ac.ukmdpi.com This is a critical process, as tumor cells often develop mechanisms to evade apoptosis, allowing for their uncontrolled growth. mdpi.com Research has shown that active components from Scutellaria barbata can trigger apoptosis in cancer cells, making it a crucial area of investigation. ljmu.ac.ukmdpi.com
The induction of apoptosis by compounds from Scutellaria barbata is often mediated through the intrinsic, or mitochondrial, pathway. mdpi.com This pathway is a central regulator of programmed cell death and is initiated by various cellular stresses. mdpi.com The activation of the mitochondrial pathway leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately triggering the cascade of events that lead to cell death. mdpi.comscielo.org.ar Studies on Scutebarbatine A have shown that it induces apoptosis in A549 lung cancer cells through this mitochondria-mediated mechanism. nih.gov
Central to the mitochondrial pathway is the regulation by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. aging-us.commdpi.com The ratio of these proteins is a critical determinant of cell fate; an increase in the Bax/Bcl-2 ratio promotes apoptosis. sums.ac.irresearchgate.net This increased ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol. sums.ac.irresearchgate.net
Research on Scutebarbatine A has demonstrated its ability to down-regulate the expression of the anti-apoptotic protein Bcl-2 in a concentration-dependent manner in A549 cells. nih.gov This shift in the Bax/Bcl-2 balance facilitates the release of cytochrome c from the mitochondria. researchgate.net Once in the cytosol, cytochrome c binds to apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome, which is a key step in activating the caspase cascade. scielo.org.araging-us.com While Bcl-2 can, in some contexts, interfere with cell death downstream of cytochrome c release, the modulation of the Bax/Bcl-2 ratio remains a primary mechanism for initiating apoptosis. nih.gov
The release of cytochrome c and the formation of the apoptosome lead to the activation of initiator caspases, such as caspase-9. scielo.org.araging-us.com Activated caspase-9 then proceeds to cleave and activate executioner caspases, most notably caspase-3. waocp.orgnih.gov Caspases are a family of cysteine proteases that, once activated, execute the final stages of apoptosis by cleaving a multitude of cellular substrates. nih.govplos.org
Studies on compounds from Scutellaria barbata have consistently shown the activation of this caspase cascade. For example, Scutebarbatine A treatment in A549 cells leads to the up-regulation of both caspase-9 and caspase-3. researchgate.netnih.gov Similarly, extracts of Scutellaria barbata have been shown to increase the expression of caspase-3 and caspase-9 in ovarian cancer cells. ljmu.ac.uk This activation is a hallmark of apoptosis and confirms that these compounds effectively trigger the programmed cell death pathway.
| Compound/Extract | Cell Line | Effect on Caspases |
|---|---|---|
| Scutebarbatine A | A549 (Human Lung Carcinoma) | Up-regulation of Caspase-3 and Caspase-9 |
| Scutellaria barbata Extract | A2780 (Ovarian Cancer) | Increased Caspase-3 and Caspase-9 expression |
| Wogonoside | 5637 (Bladder Cancer) | Up-regulation of Caspase-3 and Caspase-9 |
Inhibitors of Apoptosis Proteins (IAPs) are a family of endogenous proteins that can block apoptosis by directly inhibiting caspases or by preventing the formation of caspase-activating complexes. nih.govmdpi.com Overexpression of IAPs is one way that cancer cells can evade apoptosis. researchgate.net Therefore, compounds that can down-regulate IAPs are of significant interest in cancer therapy.
Research has indicated that Scutebarbatine A induces dose-dependent apoptosis in cancer cells, and a major class of proteins that are down-regulated in this process are the pro-survival IAPs and their regulating proteins. researchgate.net222.198.130 By reducing the levels of these inhibitory proteins, Scutebarbatine A effectively "releases the brakes" on apoptosis, allowing the cell death program to proceed. researchgate.net This regulation of IAPs represents another layer of control through which this compound and related compounds can promote apoptosis in cancer cells. frontiersin.org
Caspase Cascade Activation (Caspase-3, Caspase-9)
Impact on Cellular Signaling Cascades
The biological activities of compounds isolated from Scutellaria barbata, including neo-clerodane diterpenoids like this compound, are often attributed to their ability to modulate critical cellular signaling pathways. nih.govmdpi.comresearchgate.netresearchgate.net Research into the extracts of Scutellaria barbata has consistently shown that its anti-tumor effects are mediated through the strategic regulation of key signaling cascades that control cell proliferation, survival, and inflammatory responses. nih.govresearchgate.netresearchgate.net
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. mdpi.comnih.gov Its aberrant activation is a hallmark of many cancers. mdpi.comnih.gov Active components within Scutellaria barbata have been shown to exert anti-tumor effects by inhibiting the PI3K/Akt/mTOR pathway, which leads to a reduction in tumor cell growth and survival. nih.govmdpi.com While direct experimental studies exclusively detailing this compound's effect on this pathway are part of ongoing research, its presence in an extract known to modulate this cascade points to its potential involvement. nih.govresearchgate.net For instance, studies on Scutellaria barbata extracts have demonstrated an ability to inactivate the PI3K/AKT signaling pathway, contributing to its anti-prostate-cancer activity. mdpi.com
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, is crucial for transmitting extracellular signals to the cell nucleus to regulate gene expression involved in proliferation, differentiation, and apoptosis. mdpi.com The active constituents of Scutellaria barbata are known to inhibit the MAPK signaling pathway, suppressing tumor cell proliferation and survival. nih.govmdpi.com Research on Scutebarbatine A, a closely related neo-clerodane diterpenoid alkaloid, revealed that it induces apoptosis in breast cancer cells by modulating the MAPK pathway. nih.gov Specifically, Scutebarbatine A exposure led to the upregulation of JNK and p38 phosphorylation while downregulating ERK phosphorylation. nih.gov These findings suggest a common mechanism for this class of compounds, including the potential for this compound to similarly interfere with MAPK signaling.
MAPK Signaling Pathway Inhibition (ERK, JNK, p38)
Molecular Target Identification and Ligand-Protein Interactions
To elucidate the specific mechanisms of action for this compound, computational and experimental studies have been employed to identify its molecular targets and characterize the interactions between this ligand and key proteins.
Molecular docking studies have been performed to investigate the antibacterial potential of alkaloids from the Scutellaria genus by evaluating their binding affinity to essential bacterial proteins. innovareacademics.inresearchgate.net One key target is the Mur ligase family, which is essential for peptidoglycan biosynthesis in the bacterial cell wall. innovareacademics.inmdpi.com Another target, PDB ID: 3UDI, is a penicillin-binding protein from Acinetobacter baumannii involved in cell wall synthesis. innovareacademics.in
In these computational analyses, this compound demonstrated a strong binding affinity for the 3UDI protein, achieving a notable docking score. innovareacademics.inresearchgate.net Furthermore, a derivative, 6,7,nicotinoyl this compound, showed excellent docking scores with MurD ligase, suggesting that this class of compounds may act by inhibiting bacterial cell wall synthesis. innovareacademics.inresearchgate.net
Table 1: Molecular Docking Scores of this compound and its Derivative with Bacterial Protein Targets
| Compound | Protein Target | PDB ID | Function | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|---|
| This compound | Penicillin-Binding Protein | 3UDI | Cell Wall Synthesis | -9.3 | innovareacademics.inresearchgate.net |
| 6,7,nicotinoyl this compound | MurD Ligase | 1UAG | Cell Wall Synthesis | -10.1 | innovareacademics.inresearchgate.net |
| 6,7,nicotinoyl this compound | MurD Ligase | 2X5O | Cell Wall Synthesis | -10.2 | innovareacademics.inresearchgate.net |
Network pharmacology and other advanced analytical approaches have been used to identify potential molecular targets through which the active compounds in Scutellaria barbata exert their anti-cancer effects. mdpi.comresearchgate.net These studies have highlighted a range of proteins involved in crucial cancer-related pathways. While these investigations often analyze the combined effect of multiple constituents, they provide a valuable roadmap for exploring the specific targets of individual compounds like this compound, which is known for its cytotoxic activities. researchgate.net
Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis on the active ingredients of Scutellaria barbata for treating colorectal cancer identified several key target pathways. mdpi.comresearchgate.net The major protein targets implicated include phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA), tumor antigen p53 (TP53), transcription factor AP-1 (JUN), mitogen-activated protein kinase 1 (MAPK1), Myc proto-oncogene protein (Myc), cyclin-dependent kinase 1 (CDK1), and the ATP-binding cassette transporter ABCG2. mdpi.comresearchgate.net Similarly, research into adverse-risk acute myeloid leukemia identified AKT1, MAPK1, vascular endothelial growth factor A (VEGFA), and TP53 as core targets for the main active components of Scutellaria barbata. researchgate.net Other studies have noted the activation of executioner caspases, such as Caspase-3, and the modulation of tumor necrosis factor (TNF) as part of the plant's anti-tumor mechanism. mdpi.comresearchgate.net
Table 2: Potential Molecular Targets in Cancer Pathways for Active Constituents of Scutellaria barbata
| Potential Protein Target | Gene Name | General Function/Pathway | Reference |
|---|---|---|---|
| Glucocorticoid Receptor | NR3C1 | Signal Transduction, Apoptosis | mdpi.comresearchgate.net |
| Phosphatidylinositol 3-kinase, Catalytic, Alpha Polypeptide | PIK3CA | PI3K/Akt Signaling | mdpi.comresearchgate.net |
| Tumor Protein p53 | TP53 | Cell Cycle Regulation, Apoptosis | mdpi.comresearchgate.netresearchgate.net |
| Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | JUN | Transcription, Proliferation | mdpi.comresearchgate.net |
| Mitogen-Activated Protein Kinase 1 | MAPK1 | MAPK Signaling | mdpi.comresearchgate.netresearchgate.net |
| MYC Proto-Oncogene | Myc | Cell Cycle Progression, Apoptosis | mdpi.comresearchgate.net |
| Cyclin-Dependent Kinase 1 | CDK1 | Cell Cycle Control | mdpi.comresearchgate.net |
| ATP Binding Cassette Subfamily G Member 2 | ABCG2 | Drug Resistance, Transport | mdpi.comresearchgate.net |
| AKT Serine/Threonine Kinase 1 | AKT1 | PI3K/Akt Signaling, Survival | researchgate.net |
| Vascular Endothelial Growth Factor A | VEGFA | Angiogenesis | researchgate.net |
| Tumor Necrosis Factor | TNF | Inflammation, Apoptosis | researchgate.net |
| Caspase-3 | CASP3 | Apoptosis Execution | mdpi.com |
Molecular Docking Studies with Bacterial Protein Targets (e.g., MurD Ligase, 3UDI)
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The biological activity of this compound, a neo-clerodane diterpenoid, is significantly influenced by the chemical groups attached to its core structure. Structure-activity relationship (SAR) studies, which explore how these structural modifications alter the compound's effects, have been crucial in understanding its potential. These investigations primarily focus on the impact of specific substitutions and the compound's three-dimensional arrangement (stereochemistry).
Analysis of Nicotinoyl and Acetyl Substitutions on Biological Activity
Research has consistently shown that the addition of nicotinoyl and acetyl groups to the this compound backbone plays a critical role in its cytotoxic activity against cancer cells. vulcanchem.com The presence of a nicotinoyl group, particularly at the C-6 position, is considered a critical structural feature for enhancing the cytotoxic potential of neo-clerodane diterpenoids. vulcanchem.com
When compared to its parent compound, this compound, derivatives such as 6-O-Nicotinoylthis compound exhibit enhanced cytotoxicity across various cancer cell lines. vulcanchem.com This increased activity is attributed to several factors, including improved cellular uptake due to changes in lipophilicity and a stronger binding affinity to molecular targets within the cells. vulcanchem.com
Further modifications, such as the introduction of a second nicotinoyl group or a combination of nicotinoyl and acetyl groups, also result in significant cytotoxic activity. vulcanchem.com Compounds like 6,7-di-O-nicotinoylthis compound and 6-O-nicotinoyl-7-O-acetylthis compound have demonstrated potent effects, suggesting that substitution at these specific positions is a key contributor to their anticancer potential. vulcanchem.comresearchgate.netsci-hub.se In some cases, these derivatives have shown significant activity against multidrug-resistant breast cancer cells. sci-hub.seresearchgate.net The biotransformation of related neo-clerodane diterpenes has also been shown to produce novel acetylated derivatives with notable cytotoxic effects. frontiersin.orgnih.gov
| Compound | Substitution at C-6 | Substitution at C-7 | Observed Biological Activity Highlight |
|---|---|---|---|
| This compound | -OH | -OH | Parent compound with baseline cytotoxic activity. vulcanchem.com |
| 6-O-Nicotinoylthis compound | -O-Nicotinoyl | -OH | Enhanced cytotoxicity compared to the parent compound. vulcanchem.com |
| 6,7-di-O-nicotinoylthis compound | -O-Nicotinoyl | -O-Nicotinoyl | Demonstrated significant cytotoxic activity. vulcanchem.comresearchgate.net |
| 6-O-nicotinoyl-7-O-acetylthis compound | -O-Nicotinoyl | -O-Acetyl | Demonstrated significant cytotoxic activity. vulcanchem.comresearchgate.net |
Impact of Stereochemistry on Mechanistic Profiles
The three-dimensional orientation of atoms, or stereochemistry, is a defining factor in the biological function of complex molecules like this compound. Neo-clerodane diterpenoids feature a characteristic rigid scaffold that orients their functional groups in specific spatial arrangements, which is crucial for their interaction with biological targets. vulcanchem.com
A key stereochemical feature of this compound and its derivatives is the 13-spiro-15,16-γ-lactone moiety, which can exist in two different spatial configurations, designated as 13(R) or 13(S). vulcanchem.comcsic.es Structural analysis and revision of NMR data have indicated that this compound and its derivative, 6-O-nicotinoylthis compound, possess the 13(R) configuration. csic.esresearchgate.netresearchgate.net This is a notable distinction, as many other related neo-clerodane diterpenoids feature the 13(S) stereochemistry. csic.esresearchgate.net
Advanced Analytical and Computational Approaches in Scutebarbatine G Research
Comprehensive Metabolite Profiling via Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap-MS/MS)
Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap-MS/MS) stands as a powerful and indispensable technique for the comprehensive analysis of complex chemical constituents in botanical extracts and biological samples. researchgate.net This method combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and sensitivity of the Orbitrap mass analyzer, making it ideal for identifying and characterizing metabolites, even at trace levels. illinois.edunih.gov
In the context of Scutebarbatine research, this technology is pivotal for metabolic profiling. Studies on analogous compounds, such as Scutebarbatine A and Scutebarbatine B, demonstrate the utility of this approach. For instance, after oral administration of Scutebarbatine A to rats, UHPLC-Q-Orbitrap-HRMS was used to analyze plasma, bile, urine, and feces. nih.gov This led to the identification of 20 metabolites, including 16 phase I and 4 phase II metabolites. nih.gov Similarly, a study on Scutebarbatine B identified 18 new metabolites in rats, comprising 16 phase I and 2 phase II products. nih.gov
The primary metabolic pathways identified for these related compounds include hydrolysis, oxidation, reduction, acetylation, dehydration, and conjugation with sulfate (B86663) or glycine. nih.govnih.gov This detailed metabolic map is essential for understanding the bioavailability and in vivo transformation of these diterpenoids, providing a basis for what could be expected in metabolic studies of Scutebarbatine G. The high-resolution full-scan and fragment ion data (MS/MS) generated by the Q-Orbitrap system are critical for the structural elucidation of these novel metabolites. nih.govnih.gov
Table 1: Summary of Metabolite Types Identified for Scutebarbatine Analogs using UHPLC-Q-Orbitrap-MS/MS
| Scutebarbatine Analog | Total Metabolites Identified | Phase I Metabolites | Phase II Metabolites | Observed Metabolic Reactions | Source |
|---|---|---|---|---|---|
| Scutebarbatine A | 20 | 16 | 4 | Hydrolysis, oxidation, hydrogenation, dehydration, sulfate conjugation | nih.gov |
| Scutebarbatine B | 18 | 16 | 2 | Oxidation, reduction, hydrolysis, acetylation, glycination | nih.gov |
Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Derivations
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structure elucidation of novel and complex organic molecules like this compound. numberanalytics.com While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the intricate and often overlapping signals in complex natural products demand the application of advanced two-dimensional (2D) NMR techniques. ipb.ptresearchgate.net
These advanced methods provide detailed information about molecular structure, connectivity, and stereochemistry. numberanalytics.com Key 2D NMR experiments used in the structural analysis of complex heterocyclic and diterpenoid compounds include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, which is fundamental for tracing out the proton-bearing carbon framework of a molecule. numberanalytics.com
HMQC/HSQC (Heteronuclear Multiple-Quantum/Single-Quantum Correlation): Correlates proton signals directly with the carbons they are attached to, providing a direct link between the ¹H and ¹³C spectra. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for complex structures, as it reveals long-range correlations between protons and carbons that are separated by two or three bonds. numberanalytics.comipb.pt This information is crucial for connecting different molecular fragments and establishing the complete carbon skeleton, especially around quaternary carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of nuclei. numberanalytics.com By identifying protons that are close to each other in space, regardless of whether they are connected through bonds, NOESY is essential for determining the relative stereochemistry and 3D conformation of the molecule. numberanalytics.com
The combined application of these techniques allows for the unambiguous assignment of all proton and carbon signals and the complete structural and stereochemical determination of complex natural products isolated in even minute quantities. researchgate.net
Table 2: Advanced NMR Techniques for Structural Elucidation
| NMR Technique | Abbreviation | Primary Information Provided | Source |
|---|---|---|---|
| Correlation Spectroscopy | COSY | Identifies adjacent protons (¹H-¹H J-coupling). Establishes proton connectivity. | numberanalytics.com |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over 2-3 bonds. Connects molecular fragments. | numberanalytics.comipb.pt |
| Heteronuclear Single-Quantum Correlation | HSQC | Correlates protons directly with their attached carbons (one-bond correlation). | ipb.pt |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies nuclei that are close in 3D space. Determines relative stereochemistry. | numberanalytics.com |
Chromatographic Method Development for Enhanced Resolution and Quantification in Complex Biological Matrices
Developing a robust and reliable chromatographic method is essential for the accurate quantification of this compound in complex biological matrices such as plasma, urine, or tissue extracts. researchgate.netmdpi.com High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, UHPLC, are the techniques of choice for this purpose due to their high sensitivity, selectivity, and reproducibility. researchgate.netgsconlinepress.com
The development of such a method involves several critical steps:
Column Selection: Reversed-phase (RP) columns, typically C18, are widely used for their adaptability and selectivity for moderately hydrophobic compounds like diterpenoids. researchgate.netmdpi.com
Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphoric acid or ammonium (B1175870) acetate) is optimized to achieve good peak shape and adequate separation from endogenous matrix components. mdpi.com
Method Validation: The analytical method must be rigorously validated according to international guidelines. This process certifies that the method is selective for the analyte, linear over a specific concentration range, precise, accurate, and robust. mdpi.com Accuracy is often assessed by recovery experiments, where a known amount of the compound is spiked into the biological matrix to ensure it can be extracted and measured effectively. mdpi.com
The complexity of biological matrices, which contain numerous endogenous compounds like lipids, proteins, and salts, presents a significant challenge. mdpi.com A well-developed chromatographic method ensures that the peak corresponding to this compound is well-resolved from any interfering peaks, allowing for precise and reliable quantification in pharmacokinetic and metabolic studies. mdpi.com
Table 3: Key Parameters in Chromatographic Method Development for Biological Samples
| Parameter | Description | Common Choice/Consideration | Source |
|---|---|---|---|
| Technique | The primary separation technology used. | Reversed-Phase HPLC (RP-HPLC) or UHPLC. | researchgate.net |
| Stationary Phase | The column that separates the components. | C18 bonded silica (B1680970) particles. | mdpi.com |
| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile/Methanol and a buffered aqueous solution. | mdpi.com |
| Detection | The method used to "see" the compound as it elutes. | UV detection or Mass Spectrometry (MS). | sysrevpharm.org |
| Validation | Process to confirm the method is fit for its purpose. | Testing for linearity, accuracy, precision, selectivity, and robustness. | mdpi.com |
In Silico Network Pharmacology for Multi-Target Prediction and Pathway Analysis
Network pharmacology is a powerful computational discipline that integrates systems biology and polypharmacology to investigate the complex interactions between drug molecules and the human body. researchgate.net This approach shifts the paradigm from a "one-drug, one-target" model to a more holistic "multi-component, multi-target, multi-pathway" perspective, which is particularly suited for natural products that often exert their effects through synergistic mechanisms. researchgate.net
For a compound like this compound, a typical network pharmacology workflow involves:
Target Prediction: Identifying potential protein targets of this compound using databases that predict ligand-target interactions based on chemical structure similarity, such as SwissTargetPrediction. nih.gov
Disease Target Collection: Assembling a list of genes and proteins associated with a specific disease (e.g., cancer, inflammation) from databases like GeneCards and DisGeNET. nih.gov
Network Construction: Building a protein-protein interaction (PPI) network to identify key "hub" genes that are targeted by the compound and are also central to the disease pathology. researchgate.net
Pathway Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses to determine the biological processes and signaling pathways that are most significantly modulated by the compound's targets. nih.govmdpi.com
Studies on the whole herb Scutellaria barbata and the related compound Scutebarbatine B have successfully used this approach. For instance, network pharmacology predicted that Scutebarbatine B may reverse multidrug resistance in breast cancer by targeting P-glycoprotein and regulating pathways like the p53 signaling pathway and cell cycle progression. nih.gov Similarly, an analysis of Scutellaria barbata in colorectal cancer identified the regulation of the cell cycle as a core biological process. researchgate.net These studies provide a blueprint for how network pharmacology can be used to generate hypotheses about the molecular mechanisms of this compound. nih.gov
Table 4: Example of Predicted Pathways for Scutellaria Compounds via Network Pharmacology
| Compound/Herb | Predicted Disease Context | Key Predicted Pathways | Source |
|---|---|---|---|
| Scutebarbatine B | Breast Cancer (Multidrug Resistance) | p53 signaling pathway, Ras and Rho protein signaling, Cell cycle regulation | nih.gov |
| Scutellaria barbata Herba | Colorectal Cancer | Cell cycle, Pathways in cancer, PI3K-Akt signaling pathway | researchgate.net |
Refined Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into how a ligand, such as this compound, binds to its protein target at an atomic level. frontiersin.orgnih.gov These methods are crucial for validating targets identified through network pharmacology and for understanding the structural basis of a compound's activity. nih.gov
Molecular Docking: This method predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. frontiersin.org It uses scoring functions to estimate the binding affinity, allowing for the ranking of different compounds or binding poses. nih.gov Research on this compound has utilized molecular docking to predict its interaction with specific protein targets, providing hypotheses about its mechanism of action. researchgate.net
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, refine the binding mode, and provide a more accurate calculation of binding free energy. frontiersin.orgnih.gov
In studies involving compounds from Scutellaria barbata, docking and MD simulations have been used to confirm interactions with key targets. For example, Scutebarbatine B was shown to bind selectively to specific residues in P-glycoprotein, supporting its role as a potential inhibitor. nih.gov Another study involving Scutellaria barbata constituents used docking to visualize the binding details between active compounds and key targets in colorectal cancer pathways. researchgate.net These computational approaches are invaluable for rationalizing biological activity and guiding further experimental studies. dntb.gov.uamdpi.com
Table 5: Application of Molecular Docking and Dynamics Simulations
| Technique | Purpose | Key Output | Source |
|---|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. | Binding energy score, interaction types (e.g., hydrogen bonds), binding conformation. | frontiersin.orgnih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-receptor complex over time. | Stability of the complex (RMSD), refined binding free energy, dynamic interaction patterns. | frontiersin.orgnih.gov |
Future Research Directions and Research Gaps
Deeper Understanding of the Interplay between Scutebarbatine G and Cellular Homeostasis
A critical area for future investigation is the detailed molecular interplay between this compound and cellular homeostasis. While some studies have pointed towards the inhibition of cell wall synthesis as a potential mechanism of action, particularly in the context of its antibacterial properties, the direct impact on mammalian cellular homeostasis remains largely unexplored. researchgate.netresearchgate.netsci-hub.se Research should focus on how this compound influences key cellular processes such as mitochondrial function, calcium homeostasis, and the management of oxidative stress. researchgate.net Understanding these interactions is fundamental to elucidating its selective cytotoxicity against cancer cells and its potential effects on normal cells.
Exploration of Synergistic Biological Effects with Other Natural Products or Research Compounds
The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of traditional medicine and a promising strategy in modern pharmacology. Scutellaria barbata is often used in combination with other herbs, such as Hedyotis diffusa, in traditional Chinese medicine for cancer treatment, suggesting inherent synergistic activities. mdpi.com Future studies should systematically investigate the synergistic effects of this compound with other natural products, including flavonoids and other diterpenoids found in S. barbata, as well as with established chemotherapeutic agents. mdpi.commaxapress.com Network pharmacology and molecular docking studies have already suggested that the therapeutic effects of S. barbata in conditions like colorectal cancer are the result of a synergistic interplay between multiple active constituents targeting various pathways. nih.govresearchgate.net
Investigation of this compound's Role in Specific Disease Models Beyond Initial Findings
Initial research has demonstrated the cytotoxic potential of this compound against a panel of human cancer cell lines. jst.go.jpsemanticscholar.orgnih.govneurotransmitter.net However, to translate these in vitro findings into tangible therapeutic applications, comprehensive studies in specific disease models are essential. This includes the use of animal models of various cancers to evaluate efficacy, as well as to understand the compound's behavior in a complex biological system. Beyond cancer, given the diverse pharmacological activities of compounds from the Scutellaria genus, which include anti-inflammatory and neuroprotective effects, it would be prudent to explore the potential of this compound in models of inflammatory diseases and neurodegenerative disorders. researchgate.net
Development of Robust Synthetic Routes for Accessible Analogs and Derivatives
The natural abundance of this compound is limited, which presents a significant hurdle for extensive biological evaluation and potential clinical development. Therefore, the development of robust and efficient synthetic routes is a high-priority research direction. A successful total synthesis would not only provide a sustainable supply of this compound but also open the door to the creation of a library of analogs and derivatives. jst.go.jp By systematically modifying the core structure of this compound, researchers can probe structure-activity relationships, potentially leading to the discovery of new compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. jst.go.jp
Integration of Multi-Omics Data for a Holistic Mechanistic Understanding
To achieve a comprehensive understanding of this compound's mechanism of action, an integrated multi-omics approach is indispensable. This involves combining genomics, transcriptomics, proteomics, and metabolomics data to create a holistic picture of the cellular response to the compound. While multi-omics approaches have been applied to the broader study of Scutellaria species, a focused analysis on this compound is needed. researchgate.net Such an approach can help identify novel drug targets, uncover previously unknown signaling pathways affected by the compound, and reveal biomarkers for predicting treatment response. This data-rich strategy will be instrumental in moving beyond a single-target-focused understanding to a more systems-level appreciation of this compound's biological effects.
Q & A
Basic Research Questions
Q. What methodologies are commonly employed for the isolation and purification of Scutebarbatine G from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (normal phase or reverse-phase) and HPLC. Key steps include phytochemical screening to identify target fractions and spectroscopic validation (e.g., TLC for purity checks). Reproducibility requires meticulous documentation of solvent ratios, temperature, and pressure conditions .
Q. How is the structural elucidation of this compound validated in peer-reviewed studies?
- Methodological Answer : Structural confirmation relies on a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Data interpretation must align with established spectral databases (e.g., CAS SciFinder) and include error margins for chemical shift assignments. Cross-validation with synthetic analogs or derivatives is recommended to resolve ambiguities .
Q. What criteria determine the selection of in vitro assays for preliminary bioactivity screening of this compound?
- Methodological Answer : Assay choice depends on the hypothesized mechanism (e.g., antimicrobial, anticancer). For cytotoxicity, MTT or resazurin assays are standardized. Positive and negative controls (e.g., doxorubicin for anticancer screens) are mandatory. Dose-response curves (IC₅₀ calculations) and statistical rigor (e.g., triplicate runs, ANOVA) ensure reliability .
Advanced Research Questions
Q. How should experimental designs be optimized to evaluate this compound’s pharmacokinetics while addressing interspecies variability?
- Methodological Answer : Use cross-species pharmacokinetic models (rodent vs. non-rodent) with LC-MS/MS for plasma concentration tracking. Incorporate allometric scaling and compartmental modeling to predict human pharmacokinetics. Control for metabolic enzyme differences (e.g., CYP450 isoforms) through liver microsome assays .
Q. What analytical frameworks resolve contradictions in reported cytotoxic effects of this compound across cell lines?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell passage number, culture media composition). Validate findings via orthogonal assays (e.g., apoptosis markers vs. viability assays). Use systematic reviews to contextualize discrepancies, referencing databases like PubMed or Embase .
Q. How can researchers ensure reproducibility in synthetic pathways for this compound derivatives?
- Methodological Answer : Document reaction parameters (catalyst loading, solvent purity) using CHEMRATS guidelines. Employ robotic synthesis platforms for high-throughput optimization. Publish detailed NMR spectra and chromatograms for intermediates, adhering to IUPAC nomenclature and FAIR data principles .
Q. What strategies mitigate bias in mechanistic studies of this compound’s anti-inflammatory activity?
- Methodological Answer : Implement blinded scoring for histopathological analyses (e.g., TNF-α ELISA). Use CRISPR-edited cell lines to isolate target pathways (e.g., NF-κB). Pre-register study protocols on platforms like Open Science Framework to limit HARKing (hypothesizing after results are known) .
Methodological Best Practices
- Data Integrity : Adhere to principles of traceability (raw data archives) and transparency (open-access supplementary materials) .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare and include ethics committee approval IDs in publications .
- Statistical Rigor : Use power analysis to determine sample sizes and report effect sizes (e.g., Cohen’s d) alongside p-values to avoid misinterpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
